molecular formula C12H14NO5S- B1258391 6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate

6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate

Cat. No. B1258391
M. Wt: 284.31 g/mol
InChI Key: HGGAKXAHAYOLDJ-FHZUQPTBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate is a faropenem(1-). It is a conjugate base of a 6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylic acid.

Scientific Research Applications

Antibacterial Activity

The compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. This makes it a promising candidate for further evaluation in the field of antibiotics (Iso et al., 1996).

Stability Enhancement in Antibiotics

The compound contributes significantly to the stabilization of antibiotics against hydrolytic action by class A β-lactamases. This role is crucial in preserving the antibacterial properties of carbapenem antibiotics (Miyashita, Massova, & Mobashery, 1996).

Synthesis and Evaluation in Carbapenems

Its synthesis and in vitro antimicrobial activity in new synthetic carbapenems have been described. This research provides insight into the comparative effectiveness of various carbapenem antibiotics, highlighting its potential in this class of drugs (Miyadera et al., 1983).

Role in Solvent Effects on Fructose Dehydration

In studies related to the dehydration of fructose to 5-hydroxymethylfurfural, the compound, as part of the tetrahydrofuran group, demonstrated notable effects. It showed high selectivity and extracting power in biphasic systems, contributing to the understanding of renewable chemical platforms (Román‐Leshkov & Dumesic, 2009).

Application in Cycloartane Triterpenoids

Research involving cycloartane glycosides identified compounds including 6alpha-hydroxy derivatives for potential medicinal applications. These studies explore natural product chemistry and its potential therapeutic uses (Choudhary et al., 2008).

Diastereoselective Synthesis in Carbapenems

The compound's structure facilitates diastereoselective synthesis in carbapenems, offering insights into novel synthetic methodologies for antibiotics (Shibata & Sugimura, 1989).

Comparative Stability to Renal Dehydropeptidase-I

This compound, as part of carbapenems, exhibits notable stability against renal dehydropeptidase-I. This property is essential for understanding the pharmacokinetics and safety of carbapenem antibiotics (Hikida, Yoshida, & Mitsuhashi, 1993).

Rate and Equilibrium Constants in Pharmaceutical Studies

The compound's role in pharmaceutical degradation reactions was studied, providing valuable information for drug stability and formulation (Bray et al., 2001).

properties

Product Name

6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate

Molecular Formula

C12H14NO5S-

Molecular Weight

284.31 g/mol

IUPAC Name

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/p-1/t5-,6-,7+,11-/m1/s1

InChI Key

HGGAKXAHAYOLDJ-FHZUQPTBSA-M

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 2
6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 3
6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 4
6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 5
6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate
Reactant of Route 6
6alpha-[(R)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate

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